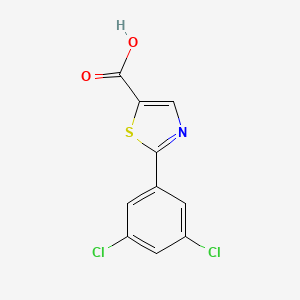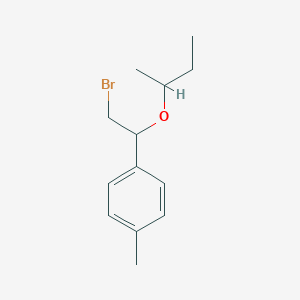
(4-(2-(Pyridin-4-yl)thiazol-4-yl)phenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride is a chemical compound with a unique structure that combines a pyridine ring, a thiazole ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Phenyl Group: The phenyl group is attached via a substitution reaction, typically using a halogenated benzene derivative.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions, followed by purification steps to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, resulting in amines or saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, saturated derivatives
Substitution: Functionalized aromatic compounds
Wissenschaftliche Forschungsanwendungen
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The thiazole and pyridine rings play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride
- {4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride
- {4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]phenyl}methanamine hydrochloride
Uniqueness
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride is unique due to the specific positioning of the pyridine and thiazole rings, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C15H14ClN3S |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
[4-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H13N3S.ClH/c16-9-11-1-3-12(4-2-11)14-10-19-15(18-14)13-5-7-17-8-6-13;/h1-8,10H,9,16H2;1H |
InChI-Schlüssel |
SVJNFWNDIXAMEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)C2=CSC(=N2)C3=CC=NC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)

![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)


![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)

![4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde](/img/structure/B13640588.png)



